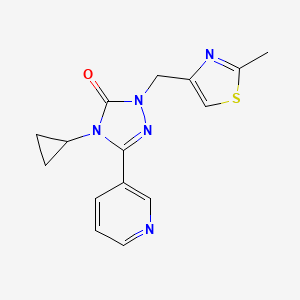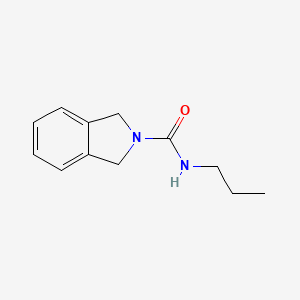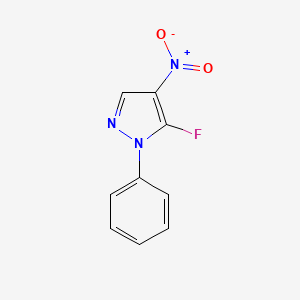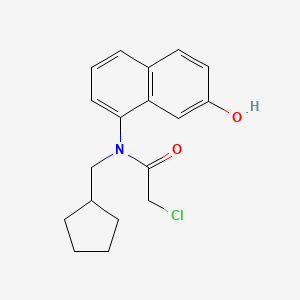
4-cyclopropyl-1-((2-methylthiazol-4-yl)methyl)-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyclopropyl-1-((2-methylthiazol-4-yl)methyl)-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C15H15N5OS and its molecular weight is 313.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal and Molecular Structures
- Triazole derivatives, including compounds related to 4-cyclopropyl-1-((2-methylthiazol-4-yl)methyl)-3-(pyridin-3-yl)-1H-1,2,4-triazol-5(4H)-one, have been studied for their crystal and molecular structures. For instance, Boechat et al. (2010) investigated the crystal and molecular structures of two triazole derivatives, revealing significant details about their π-electron density delocalization and molecular interactions, which are essential for understanding their chemical behavior (Boechat et al., 2010).
Photoluminescence and Catalysis
- Triazole-based ligands have been used in the assembly of photoluminescent copper(I)-iodide complexes. Bai et al. (2015) described the synthesis and characterization of copper(I)-iodide complexes using 1,2,3-triazole-based NS ligands, demonstrating their potential in photoluminescence and catalytic applications (Bai et al., 2015).
Antiviral Activity
- The antiviral activity of triazole derivatives has been a subject of research. For example, Attaby et al. (2006) explored the synthesis, reactions, and antiviral activity of certain 1,2,4-triazine derivatives, which could have implications for the scientific applications of related triazole compounds (Attaby et al., 2006).
Synthesis and Structural Assessment
- The synthesis and structural assessment of triazole compounds, similar to this compound, have been studied. Castiñeiras et al. (2018) provided insights into the synthesis and molecular structures of such compounds, which is valuable for understanding their chemical properties and potential applications (Castiñeiras et al., 2018).
Catalysis in Homogeneous Systems
- The use of triazole derivatives in catalysis, particularly in homogeneous systems, has been investigated. Bolje et al. (2015) studied the synthesis of Ir(III)-Cp*- and Os(II)-Cym complexes derived from chelating pyridyltriazolylidenes, highlighting their role in catalysis (Bolje et al., 2015).
Conformational Polymorphs
- Research on conformational polymorphs of related triazole compounds provides insights into their potential biological activity. Shishkina et al. (2021) explored the polymorphic forms of a dipharmacophore compound, revealing differences in their molecular and crystal structures (Shishkina et al., 2021).
Propiedades
IUPAC Name |
4-cyclopropyl-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-pyridin-3-yl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-10-17-12(9-22-10)8-19-15(21)20(13-4-5-13)14(18-19)11-3-2-6-16-7-11/h2-3,6-7,9,13H,4-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQQCLVQJWMLCNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2C(=O)N(C(=N2)C3=CN=CC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine](/img/structure/B3015318.png)
![4-{[cyano(3-cyano-4-fluorophenyl)amino]methyl}-N-methylbenzamide](/img/structure/B3015319.png)

![Tert-butyl 5-(6-bromopyridine-3-carbonyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3015323.png)
![5-methyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-1-phenylpyrazole-4-carboxamide](/img/structure/B3015324.png)
![(Z)-ethyl 2-(2,5-dimethoxybenzylidene)-7-methyl-3-oxo-5-((E)-styryl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3015326.png)
![4-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B3015328.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B3015330.png)
![2-[(3-Cyano-2-propenyl)sulfanyl]-4,6-dimethylnicotinonitrile](/img/structure/B3015331.png)


![9-(4-ethoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3015340.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)pivalamide](/img/structure/B3015341.png)